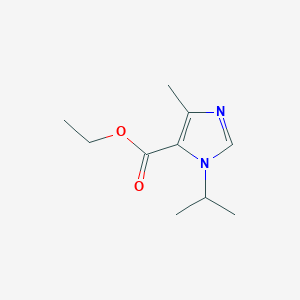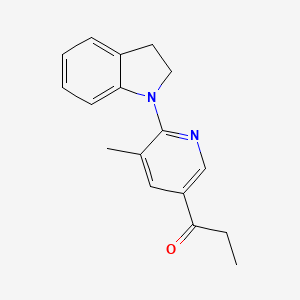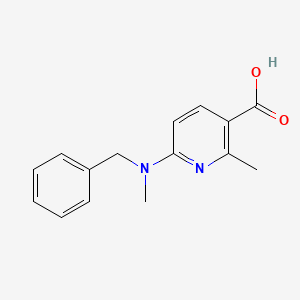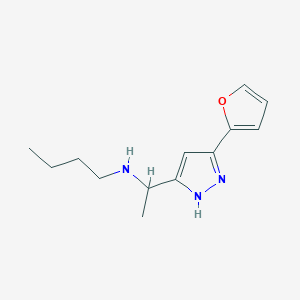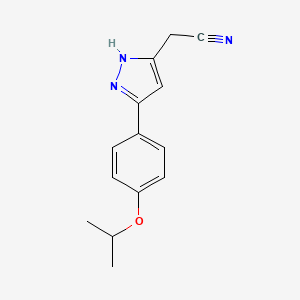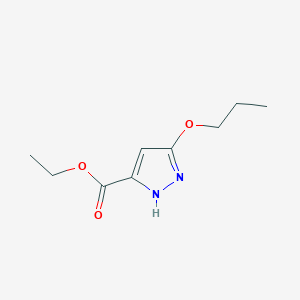
4-Amino-1-(3,4-difluorophenyl)pyrimidin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-1-(3,4-difluorophenyl)pyrimidin-2(1H)-one is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidine derivatives are known for their wide range of pharmacological activities, including antimicrobial, antiviral, antitumor, and antifibrotic properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-(3,4-difluorophenyl)pyrimidin-2(1H)-one typically involves the reaction of 3,4-difluoroaniline with a suitable pyrimidine precursor under controlled conditions. One common method involves the use of a condensation reaction between 3,4-difluoroaniline and a pyrimidine derivative in the presence of a catalyst such as potassium carbonate (K₂CO₃) in a solvent like chloroform (CHCl₃) at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-1-(3,4-difluorophenyl)pyrimidin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are commonly used.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions include nitro derivatives, amine derivatives, and various substituted pyrimidine compounds.
Aplicaciones Científicas De Investigación
4-Amino-1-(3,4-difluorophenyl)pyrimidin-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and antiviral activities.
Medicine: It has shown promise in the development of antitumor and antifibrotic drugs.
Industry: The compound is used in the development of novel materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-Amino-1-(3,4-difluorophenyl)pyrimidin-2(1H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or proteins involved in disease pathways. The compound’s antifibrotic activity, for example, is linked to its ability to inhibit collagen production and reduce fibrosis .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 6-(5-(3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate: This compound also exhibits antifibrotic activity and is structurally similar to 4-Amino-1-(3,4-difluorophenyl)pyrimidin-2(1H)-one.
Triazole-Pyrimidine Hybrids: These compounds have shown neuroprotective and anti-neuroinflammatory properties.
Uniqueness
This compound is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct pharmacological properties. Its dual fluorine substitution enhances its stability and bioactivity compared to other pyrimidine derivatives.
Propiedades
Número CAS |
1416439-11-6 |
|---|---|
Fórmula molecular |
C10H7F2N3O |
Peso molecular |
223.18 g/mol |
Nombre IUPAC |
4-amino-1-(3,4-difluorophenyl)pyrimidin-2-one |
InChI |
InChI=1S/C10H7F2N3O/c11-7-2-1-6(5-8(7)12)15-4-3-9(13)14-10(15)16/h1-5H,(H2,13,14,16) |
Clave InChI |
LEJLZCSPPNWCAC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1N2C=CC(=NC2=O)N)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Benzyl-5-methylbenzo[d]isoxazol-3-amine](/img/structure/B11803532.png)
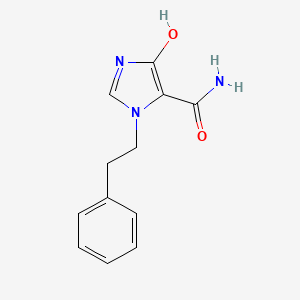
![1-(7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N,N-dimethylmethanamine](/img/structure/B11803547.png)


